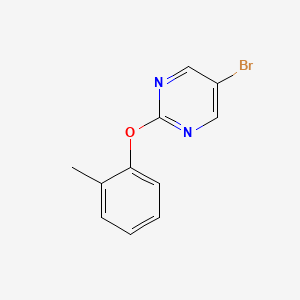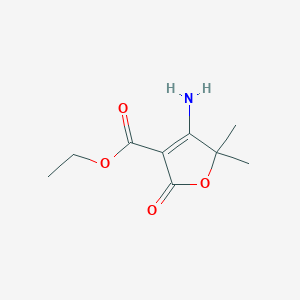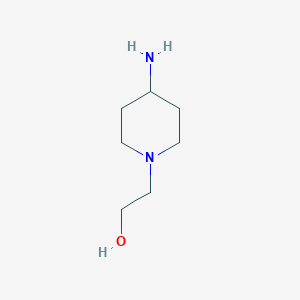
Chlorure de 2-isopropoxybenzoyle
Vue d'ensemble
Description
2-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropoxy group at the second position. This compound is primarily used in organic synthesis and research applications.
Applications De Recherche Scientifique
Recherche en protéomique
Chlorure de 2-isopropoxybenzoyle: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et fonctions . C'est un réactif clé dans la préparation d'échantillons pour l'analyse protéomique, aidant à l'identification et à la quantification des protéines dans un échantillon biologique complexe.
Chimie analytique
En chimie analytique, le This compound joue un rôle dans la synthèse de réactifs analytiques . Ces réactifs sont cruciaux pour mesurer les composés chimiques avec précision et exactitude, ce qui est fondamental dans les laboratoires de contrôle qualité et de recherche.
Production biopharmaceutique
Ce composé est impliqué dans le processus de production en amont des biopharmaceutiques . Il peut être utilisé dans la synthèse d'intermédiaires ou comme catalyseur dans la production de protéines thérapeutiques et d'anticorps monoclonaux.
Recherche en biologie cellulaire
This compound: est utilisé dans la recherche en biologie cellulaire pour étudier les processus et les voies cellulaires . Il peut faire partie de la boîte à outils chimique utilisée pour manipuler et sonder les fonctions cellulaires, contribuant à notre compréhension de la biologie cellulaire.
Génomique
Dans la recherche en génomique, le This compound pourrait être utilisé dans la préparation d'échantillons d'ADN ou d'ARN pour le séquençage et le génotypage SNP . Il contribue à garantir la pureté et la qualité du matériel génétique pour l'analyse à haut débit.
Études d'interaction entre les agents pathogènes des plantes
Le composé a des applications dans l'étude des interactions plante-pathogène dans le domaine de la protéomique . Il peut être utilisé dans l'isolement et l'analyse des protéines qui jouent un rôle dans la réponse de la plante à l'attaque pathogène, contribuant au développement de cultures résistantes aux maladies.
Mécanisme D'action
Target of Action
2-Isopropoxybenzoyl chloride is a chemical compound used in proteomics research
Biochemical Pathways
Benzoyl chloride compounds are known to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways . More research is needed to elucidate the specific pathways affected by 2-Isopropoxybenzoyl chloride and their downstream effects.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function, but this is speculative and requires further investigation.
Analyse Biochimique
Biochemical Properties
2-Isopropoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound’s reactive chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can alter the activity and function of these biomolecules, making 2-Isopropoxybenzoyl chloride a valuable tool in biochemical research .
Cellular Effects
2-Isopropoxybenzoyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cell function, including alterations in signal transduction pathways and metabolic flux. Studies have demonstrated that 2-Isopropoxybenzoyl chloride can impact the proliferation and differentiation of certain cell types, highlighting its potential as a research tool in cellular biology .
Molecular Mechanism
The molecular mechanism of 2-Isopropoxybenzoyl chloride involves its interaction with biomolecules through acylation. The compound’s reactive chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This modification can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 2-Isopropoxybenzoyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropoxybenzoyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Isopropoxybenzoyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Isopropoxybenzoyl chloride can result in cumulative effects on cellular function, which should be taken into account in experimental studies .
Dosage Effects in Animal Models
The effects of 2-Isopropoxybenzoyl chloride vary with different dosages in animal models. At low doses, the compound can have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 2-Isopropoxybenzoyl chloride can result in toxic effects, including cellular damage and organ dysfunction. It is important to determine the appropriate dosage for specific experimental purposes to avoid adverse effects .
Metabolic Pathways
2-Isopropoxybenzoyl chloride is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of organic compounds. The compound’s ability to modify proteins and enzymes can influence metabolic flux and alter metabolite levels. Studies have shown that 2-Isopropoxybenzoyl chloride can affect the activity of key metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Isopropoxybenzoyl chloride within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2-Isopropoxybenzoyl chloride can interact with various transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of 2-Isopropoxybenzoyl chloride is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 2-Isopropoxybenzoyl chloride can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Studies have shown that 2-Isopropoxybenzoyl chloride can localize to the cytoplasm, nucleus, and other subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of 2-Isopropoxybenzoyl chloride is important for elucidating its mechanism of action .
Méthodes De Préparation
2-Isopropoxybenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-isopropoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Isopropoxybenzoic acid
Propriétés
IUPAC Name |
2-propan-2-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYMDTDRZWFTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579669 | |
| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66849-11-4 | |
| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yloxy)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



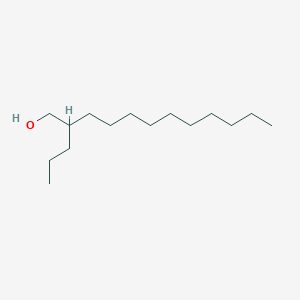

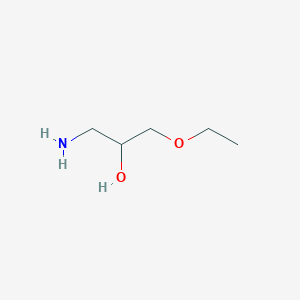
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

